

Application Note: Quetiapine-d8 Internal Standard Preparation for LC-MS/MS Bioanalysis

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Compound of Interest

Compound Name: *Quetiapine-d8 Hemifumarate
(piperazine-d8)*

CAS No.: *1435938-24-1*

Cat. No.: *B11938369*

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Abstract & Scope

This protocol details the standardized preparation, handling, and application of Quetiapine-d8 (Quetiapine-d8 hemifumarate or fumarate) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Quetiapine in human plasma/serum.

Quetiapine is a dibenzothiazepine derivative with significant lipophilicity (logP ~2.7) and basicity (pKa ~7.6). The use of the deuterated analog Quetiapine-d8 is critical to compensate for matrix effects, ionization suppression, and extraction variability inherent in LC-ESI-MS/MS workflows. This guide prioritizes accuracy, stability, and cross-talk elimination.

Chemical & Physical Properties[1][2]

Parameter	Quetiapine (Analyte)	Quetiapine-d8 (Internal Standard)
CAS Number	111974-74-4 (Fumarate)	1185247-12-4 (Fumarate)
Molecular Formula	C ₂₁ H ₂₅ N ₃ O ₂ S · 0.5C ₄ H ₄ O ₄	C ₂₁ H ₁₇ D ₈ N ₃ O ₂ S · 0.5C ₄ H ₄ O ₄
Molecular Weight	383.51 (Free Base) / 441.54 (Hemifumarate)	391.56 (Free Base) / 449.59 (Hemifumarate)
Precursor Ion (Q1)	m/z 384.2 [M+H] ⁺	m/z 392.2 [M+H] ⁺
Product Ion (Q3)	m/z 253.1 (Quantifier)	m/z 258.1 (Quantifier) [Verify per batch]
Solubility	Soluble in Methanol, DMSO, Chloroform	Soluble in Methanol, DMSO
Storage	-20°C, Protected from light	-20°C, Protected from light, Hygroscopic

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Critical Note on Salt Forms: Quetiapine is commonly supplied as a Hemifumarate or Fumarate salt. You must account for the salt correction factor when calculating free base concentrations.

- *Calculation: $Mass_FreeBase = Mass_Salt \times (MW_FreeBase / MW_Salt)$*

Reagents & Materials

- Reference Standard: Quetiapine-d8 Fumarate (Isotopic purity >99%).
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
- Consumables: Amber borosilicate glass vials (Class A), low-binding pipette tips.
- Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Protocol: Stock & Working Solution Preparation[3] [4]

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

- Weighing: Accurately weigh ~1.15 mg of Quetiapine-d8 Fumarate into a 1.5 mL amber glass vial.
 - Why Amber Glass? Quetiapine is photosensitive. Glass minimizes adsorption compared to polypropylene at high concentrations.
- Dissolution: Add 1.0 mL of Methanol (LC-MS grade).
 - Why Methanol? Methanol provides superior solubility for the fumarate salt compared to 100% Acetonitrile.
- Correction: Calculate the exact free base concentration:
- Mixing: Vortex for 1 minute; sonicate for 5 minutes if necessary to ensure complete dissolution.
- Storage: Label as "Master Stock - QTP-d8". Store at -20°C or -80°C. Stability: ~6 months.

Phase 2: Working Internal Standard (WIS) Preparation

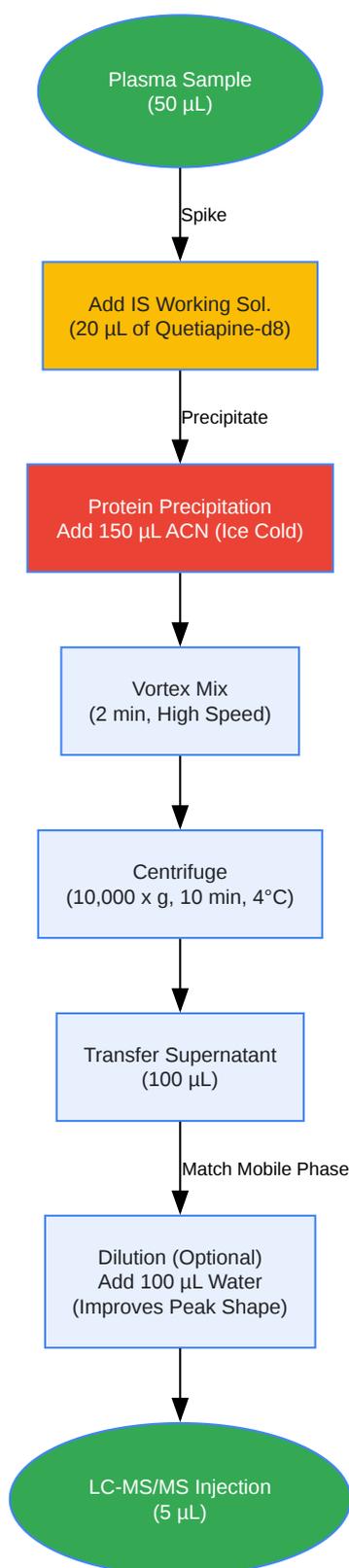
Objective: Prepare the daily spiking solution. The target concentration should yield an instrument response similar to the mid-range of your calibration curve (e.g., 50–100 ng/mL in the final extract).

- Intermediate Stock (10 µg/mL):
 - Transfer 10 µL of Primary Stock (1 mg/mL) into 990 µL of 50:50 MeOH:Water.
 - Why 50:50? Matching the solvent strength to the initial mobile phase prevents "solvent shock" and peak distortion during injection.

- Daily Working Solution (200 ng/mL - Example):
 - Dilute the Intermediate Stock with 50:50 ACN:Water to reach 200 ng/mL.
 - Usage: This solution will be added to every sample during extraction.

Sample Preparation Workflow (Protein Precipitation)

This high-throughput protocol minimizes matrix effects while ensuring high recovery.



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Figure 1: Optimized Protein Precipitation (PPT) workflow for Quetiapine extraction.

LC-MS/MS Method Parameters

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
- Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.
- Mobile Phase B: Acetonitrile (or Methanol).[1]
- Flow Rate: 0.4 - 0.6 mL/min.
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B
 - 2.5 min: 90% B
 - 3.5 min: 90% B
 - 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Optimize these transitions using the "Product Ion Scan" mode on your specific instrument.

Compound	Precursor (Q1)	Product (Q3)	DP (V)	CE (eV)	Dwell (ms)
Quetiapine	384.2	253.1	60	25	100
Quetiapine (Qual)	384.2	221.1	60	35	100
Quetiapine-d8	392.2	258.1	60	25	100

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Technical Insight (The "Cross-Talk" Check): The transition m/z 392.2 → 258.1 assumes the piperazine ring (where the d8 label resides) is partially retained or the fragmentation pathway shifts by +5 Da. Validation Step: Inject a high concentration of Native Quetiapine (without IS) and monitor the IS channel (392.2 → 258.1). If you see a peak, you have Cross-Talk (interference). Adjust the IS transition or chromatographic resolution.

Method Validation: Self-Validating Checks

To ensure the protocol is working (Trustworthiness):

- IS Interference Test:
 - Inject a "Double Blank" (Plasma only). Result: No peaks at RT of Quetiapine or Quetiapine-d8.
 - Inject "Blank + IS". Result: Strong IS peak, zero peak in Analyte channel. (Ensures IS is pure).
- Extraction Recovery:
 - Compare peak area of Pre-extraction spiked plasma vs. Post-extraction spiked blank plasma.^[2]
 - Target: >80% recovery and consistent between Analyte and IS.
- Matrix Factor (MF):
 - Calculate:
 - The IS-Normalized MF should be close to 1.0 (0.9 – 1.1), proving Quetiapine-d8 is perfectly compensating for matrix effects.

Troubleshooting & Best Practices

- **Peak Tailing:** Quetiapine is a base. If tailing occurs, increase Ammonium Formate concentration to 10mM or add 0.1% Ammonia to Mobile Phase A (High pH method) if your column supports it.
- **Carryover:** Quetiapine is "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
- **Deuterium Exchange:** Avoid highly acidic conditions (pH < 2) for prolonged periods in the stock solution to prevent potential H/D exchange, though -d8 on the carbon skeleton is generally stable.

References

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